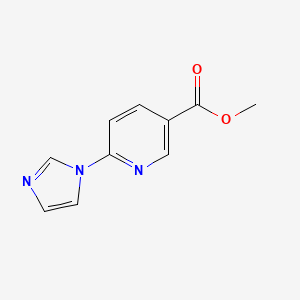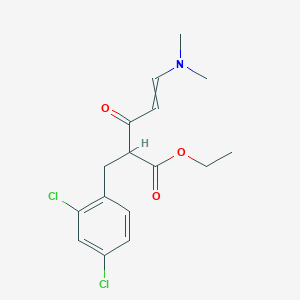
4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine (4-ESPT) is an organic compound with a wide range of applications in chemical, pharmaceutical and biological research. It is a derivative of phenylthiazole and has attracted considerable attention due to its unique chemical and physical properties. 4-ESPT has been used in a variety of scientific and medical research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine, as a thiazole derivative, has been the focus of various studies primarily concerning its synthesis and potential applications in different fields.
Synthesis of Thiazole Derivatives :
- Thiazole compounds have been synthesized using various reagents and methods. For instance, 2-ethoxy carbonyl methylene thiazol-4-one reacts with different reagents to yield various derivatives with potential biological applications. The reactivity of these compounds towards different reagents like aromatic aldehydes, cyanomethylene reagents, and aromatic amines was studied, highlighting the chemical versatility of thiazole compounds (Wardkhan et al., 2008).
Corrosion Inhibition :
- Thiazole derivatives have been investigated for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been performed to predict their performances as corrosion inhibitors. This shows the potential of thiazole derivatives in protecting metals like iron from corrosion, highlighting their industrial significance (Kaya et al., 2016).
Catalysis :
- Thiazole derivatives have also been used in catalytic systems for the synthesis of other complex molecules. This application is crucial in organic chemistry and pharmaceutical manufacturing, where thiazole derivatives can aid in the efficient production of various chemical compounds (Ghorbani-Vaghei et al., 2018).
Pharmaceutical Applications :
- The study of thiazole derivatives extends into the pharmaceutical domain, where their biological activities are of significant interest. For instance, some derivatives have been synthesized and tested for their antimicrobial properties, providing insights into their potential use in developing new antimicrobial agents (Abdel‐Hafez, 2003).
- Moreover, thiazole derivatives have been studied for their anti-inflammatory properties, particularly as inhibitors of enzymes involved in inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012).
Material Science :
- In material science, thiazole derivatives have been employed in the synthesis of fluorescent molecules. The synthesis and photophysical properties of these molecules have been explored, underscoring their potential in sensing applications and biomolecular sciences (Murai et al., 2018).
Mécanisme D'action
Target of Action
Similar sulfonamide derivatives have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
Sulfonamide derivatives generally act by inhibiting the activity of their target enzymes, such as dhfr . They do this by mimicking the natural substrate of the enzyme, thereby preventing the substrate from binding and the subsequent reactions from occurring .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is crucial for the synthesis of nucleotides. This disruption can lead to a decrease in DNA synthesis and cell proliferation, particularly in rapidly dividing cells . The downstream effects of this disruption can vary depending on the specific cell type and the overall physiological context.
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The inhibition of dhfr by similar compounds can lead to a decrease in cell proliferation, particularly in rapidly dividing cells such as cancer cells . This can result in the slowing or stopping of tumor growth.
Action Environment
The action, efficacy, and stability of 4-(4-Ethylsulfonylphenyl)-1,3-thiazol-2-amine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells . .
Propriétés
IUPAC Name |
4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-2-17(14,15)9-5-3-8(4-6-9)10-7-16-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVDVRBLLVHOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402503 |
Source


|
| Record name | 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-84-8 |
Source


|
| Record name | 4-(4-ethylsulfonylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)


![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)


![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)
![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)
![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)


